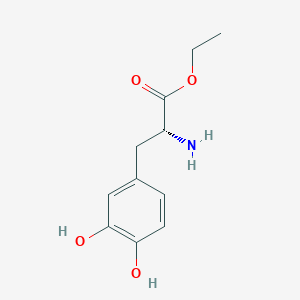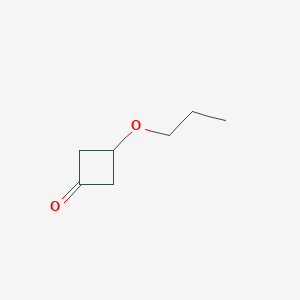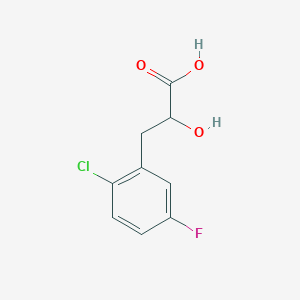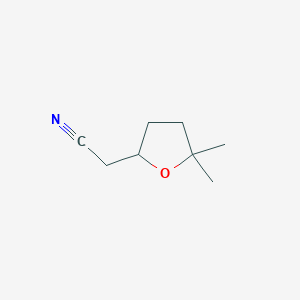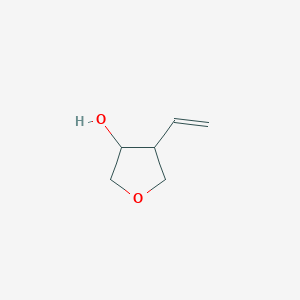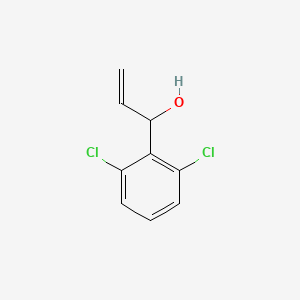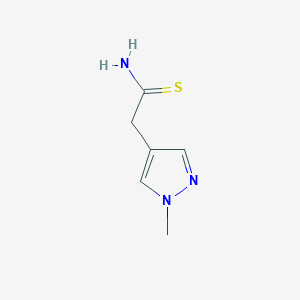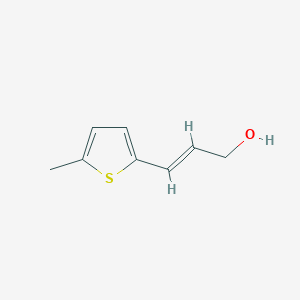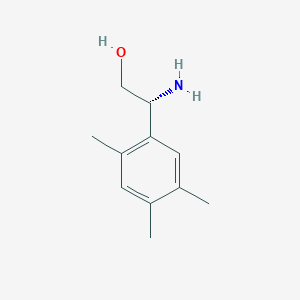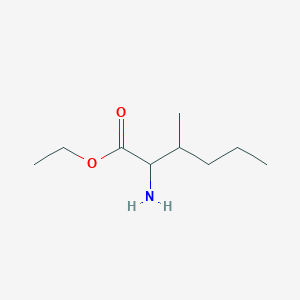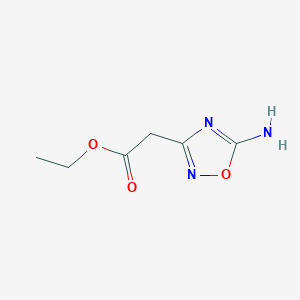![molecular formula C9H13NO4 B13614123 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain and three hydroxyl groups on the benzene ring. It is a derivative of catecholamines, which are important biological molecules involved in neurotransmission and hormonal regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol typically involves the hydroxylation of a precursor compound, followed by methylation of the amino group. One common method involves the use of catechol as a starting material, which undergoes hydroxylation and subsequent methylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective hydroxylation, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced catecholamines.
Substitution: Ethers, esters, and other substituted derivatives.
科学研究应用
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Investigated for its role in neurotransmission and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in treating conditions related to catecholamine imbalance.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It acts as a neurotransmitter and hormone, modulating various physiological processes including heart rate, blood pressure, and metabolic pathways. The hydroxyl groups play a crucial role in its binding affinity and activity at the receptor sites .
相似化合物的比较
Similar Compounds
Adrenaline (Epinephrine): Shares a similar structure but with different hydroxylation patterns.
Noradrenaline (Norepinephrine): Lacks the methyl group on the aminoethyl side-chain.
Dopamine: Contains only two hydroxyl groups on the benzene ring
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is unique due to its specific hydroxylation pattern and methylation, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role in various physiological processes make it a valuable compound for research and industrial applications .
属性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C9H13NO4/c1-10-4-7(12)5-2-3-6(11)9(14)8(5)13/h2-3,7,10-14H,4H2,1H3 |
InChI 键 |
QQYIFKKIWGZHCT-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


